molecular formula C21H22N6O2S B2992634 2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1211419-06-5

2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2992634
CAS RN: 1211419-06-5
M. Wt: 422.51
InChI Key: KUBQHZZLSAESMT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethylthio group, a benzamide group, a furan ring, and a pyrazolo[3,4-d]pyrimidin-1-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and pyrazolo[3,4-d]pyrimidin-1-yl groups suggests that the compound could have a complex three-dimensional structure. The furan ring could introduce additional complexity due to its aromatic nature .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the benzamide group could potentially undergo hydrolysis to produce an amine and a carboxylic acid. The furan ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase the compound’s polarity, potentially affecting its solubility in various solvents. The furan ring could contribute to the compound’s aromaticity, potentially affecting its stability and reactivity .

Scientific Research Applications

Pharmaceutical Drug Development

The furan moiety present in the compound is a crucial element in pharmaceuticals. Furan derivatives are known to possess various biological activities, including anti-inflammatory, antibacterial, and antifungal properties . This compound could be explored for its potential use in drug development, particularly in creating new medications that require the furan ring as a core structure for their therapeutic effects.

Agrochemical Research

Furans are also used in the synthesis of agrochemicals . The compound’s ability to act as a precursor for furan-based agrochemicals can be leveraged to develop new pesticides or herbicides, contributing to more efficient and sustainable agricultural practices.

Resin and Lacquer Production

The furan component of the compound is a key starting material for the production of resins and lacquers . Research into the compound’s applications in this field could lead to the development of new types of coatings with improved properties such as durability, resistance to environmental factors, and aesthetic qualities.

Organic Synthesis Intermediates

Given its complex structure, the compound can serve as an intermediate in organic synthesis . It could be used to create polysubstituted furans with various functional groups, which are valuable in synthesizing a wide range of organic molecules.

Material Science

The furan derivatives are instrumental in the development of new materials. The compound could be researched for its application in creating furanic rigid foams, bioplastics, and bioadhesives, contributing to the advancement of environmentally friendly materials .

Catalysis

The compound’s structure suggests potential use in catalysis, particularly in enantioselective reactions involving furans . Research in this area could lead to more efficient and selective synthesis processes in the chemical industry.

properties

IUPAC Name

2-ethylsulfanyl-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-2-30-18-8-4-3-7-16(18)21(28)22-9-10-27-20-17(13-26-27)19(24-14-25-20)23-12-15-6-5-11-29-15/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBQHZZLSAESMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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